5-Nitroacenaphthene
Overview
Description
5-Nitroacenaphthene is an organic compound with the molecular formula C12H9NO2. It is a derivative of acenaphthene, where a nitro group is attached to the acenaphthene structure. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Mechanism of Action
Target of Action
5-Nitroacenaphthene primarily targets various organs in different species, inducing tumors. In rats and mice, the target sites include the ear/Zymbal’s gland, lung, clitoral gland, liver, ovary, and mammary gland . The compound’s primary targets play a crucial role in its carcinogenic activity.
Mode of Action
The interaction of this compound with its targets primarily results in mutations. The compound induces mutations of the frameshift type in Salmonella typhimurium. The addition of activation mixtures (S9) results in an increased mutagenic potency and a shift in specificity to base-substitution mutations .
Biochemical Pathways
This compound affects the biochemical pathways through its mutagenic activity. It is hydroxylated by oxometalloporphyrin complexes of chromium, iron, and manganese via hydrogen atom abstraction pathways . This process results in charge separation in the transition state, dependent on the electrophilicity of the oxygen atom in these model oxygenases .
Pharmacokinetics
It is known that the compound’s mutagenicity is dependent on the reduction of the nitro function, as evidenced by a significant decrease in mutagenicity seen with nitroreductase-deficient salmonella strains .
Result of Action
The primary result of this compound’s action is the induction of tumors in various organs of different species . It has been found to be carcinogenic in both male and female rats . The compound’s mutagenic activity leads to the development of these tumors .
Biochemical Analysis
Biochemical Properties
5-Nitroacenaphthene interacts with various biomolecules in biochemical reactions. The major primary metabolites formed by the 9000 × g supernatant from the livers of Aroclor-pretreated rats were 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene . These metabolites were oxidized to 1-oxo-5-nitroacenaphthene and 2-oxo-5-nitroacenaphthene, hydroxylated to cis-1,2-dihydroxy-5-nitroacenaphthene and trans-1,2-dihydroxy-5-nitroacenaphthene, and reduced to 1-hydroxy-5-aminoacenaphthene and 2-hydroxy-5-aminoacenaphthene .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce primarily mutations of the frameshift type in Salmonella typhimurium .
Molecular Mechanism
The molecular mechanism of this compound involves both oxidation and reduction. The 9000 × g supernatant from the livers of Aroclor-pretreated rats is capable of catalyzing both the oxidation and reduction of this compound . The reduced derivatives of 1-hydroxy- or 2-hydroxy- or 1-oxo- or 2-oxo-5-nitroacenaphthene are proximate mutagens .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, it has been found to have chronic toxicity and carcinogenicity in Male F344 Rats and Female B6C3F1 Mice exposed via dosed feed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to have carcinogenic potency in rats and mice .
Metabolic Pathways
This compound is involved in metabolic pathways that include both oxidation and reduction. The 9000 × g supernatant from the livers of Aroclor-pretreated rats is capable of catalyzing both the oxidation and reduction of this compound .
Preparation Methods
5-Nitroacenaphthene can be synthesized through several methods. One common synthetic route involves the nitration of acenaphthene using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro derivative . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Nitroacenaphthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Nitroacenaphthene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It has been studied for its mutagenic properties and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Nitroacenaphthene can be compared with other nitro-polycyclic aromatic hydrocarbons, such as:
- 1-Nitropyrene
- 2-Nitrofluorene
- 2,7-Dinitrofluorene
- 6-Nitrochrysene
- 3-Nitrofluoranthene
- 9-Nitroanthracene
These compounds share similar structural features and chemical properties but differ in their specific reactivity and biological effects . This compound is unique due to its specific arrangement of the nitro group on the acenaphthene structure, which influences its reactivity and applications.
Properties
IUPAC Name |
5-nitro-1,2-dihydroacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUARLQDWYSRQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C12H9NO2 | |
Record name | 5-NITROACENAPHTHENE | |
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DSSTOX Substance ID |
DTXSID3020960 | |
Record name | 5-Nitroacenaphthene | |
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Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
5-nitroacenaphthene is a yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow powder; [MSDSonline] | |
Record name | 5-NITROACENAPHTHENE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, ligroin, Soluble in hot water, In water, 0.91 mg/L at 25 °C | |
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Vapor Pressure |
0.0000265 [mmHg] | |
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Color/Form |
Solid | |
CAS No. |
602-87-9 | |
Record name | 5-NITROACENAPHTHENE | |
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Record name | Acenaphthylene, 1,2-dihydro-5-nitro- | |
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Melting Point |
217 to 219 °F (NTP, 1992), 103 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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